2-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide
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Overview
Description
2-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide is a complex organic compound that belongs to the class of sulfonylureas. This compound is characterized by the presence of a benzamide group, a sulfonyl group, and a pyrimidine ring. It is known for its diverse applications in various fields, including medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide typically involves multiple steps. One common method includes the following steps:
N-oxidation of 6-chloro-2,4-diaminopyrimidine: This step is carried out using hydrogen peroxide (H₂O₂) in the presence of a cobalt ferrite (CoFe₂O₄) magnetic nanocatalyst in ethanol under reflux conditions.
Formation of the sulfonylurea linkage: This involves the reaction of the oxidized pyrimidine derivative with a sulfonyl chloride derivative under basic conditions.
Coupling with benzamide: The final step involves coupling the sulfonylurea intermediate with a benzamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidine ring and the sulfonyl group.
Hydrolysis: The amide and sulfonylurea linkages can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrimidine ring and the sulfonyl group .
Scientific Research Applications
2-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential anticancer and antimicrobial activities.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Biological Studies: It is used in studies to understand the mechanism of action of sulfonylurea compounds and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-dimethylpyrimidine: A simpler pyrimidine derivative with similar structural features.
4,6-dimethyl-2-pyrimidinamine: Another pyrimidine derivative with potential biological activities.
2-chloro-4,6-dimethylnicotinonitrile: A related compound with a different functional group but similar core structure.
Uniqueness
2-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide is unique due to its combination of a benzamide group, a sulfonyl group, and a pyrimidine ring. This unique structure contributes to its diverse biological activities and makes it a valuable compound in various research fields .
Properties
IUPAC Name |
2-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S/c1-12-11-13(2)22-19(21-12)24-28(26,27)15-9-7-14(8-10-15)23-18(25)16-5-3-4-6-17(16)20/h3-11H,1-2H3,(H,23,25)(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRWWUNLTRKPCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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